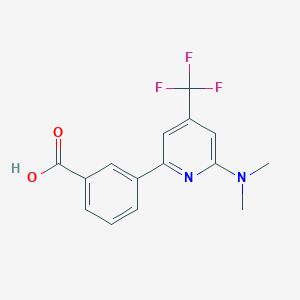
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid
Vue d'ensemble
Description
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid is a compound of significant interest due to its unique structural properties and potential biological activities. Its molecular structure features a pyridine ring that is substituted with dimethylamino and trifluoromethyl groups, which are known to influence its biochemical interactions and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
- Molecular Formula : C15H14F3N3O
- Molecular Weight : 315.29 g/mol
This compound is characterized by its ability to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to a range of biologically active derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as inflammation, pain response, and potentially cancer cell proliferation.
1. Anti-inflammatory Activity
Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, in a study evaluating the inhibition of Prostaglandin E2 (PGE2) production, a related compound demonstrated an IC50 value of 123 nM in human whole blood assays, indicating potent anti-inflammatory effects .
2. Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. In vitro evaluations have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and death.
3. Pain Modulation
The compound has been investigated for its potential role as a pain modulator. In animal models, it has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing pain associated with inflammatory conditions .
Case Study 1: Inhibition of PGE2 Production
In an experiment assessing the anti-inflammatory effects of a closely related compound, researchers found that it significantly inhibited PGE2-induced TNFα reduction in LPS-stimulated human whole blood assays. This study highlights the potential of these compounds as therapeutic agents for managing inflammatory diseases .
Case Study 2: Cancer Cell Line Studies
A series of derivatives were tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that certain modifications to the pyridine ring enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents.
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-4-3-5-10(6-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFAUCFXIHYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















